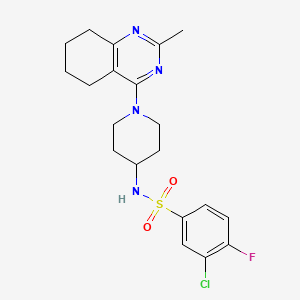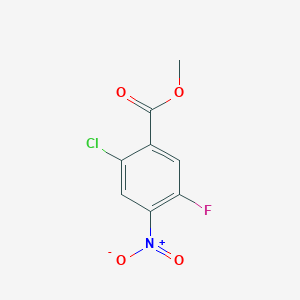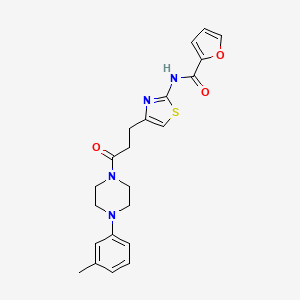
3-chloro-4-fluoro-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-chloro-4-fluoro-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common feature in many pharmaceutical drugs due to its bioactive properties . The compound also contains a tetrahydroquinazolin moiety, which is a type of heterocyclic compound that has been studied for its potential medicinal properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzenesulfonamide group would likely contribute to the overall polarity of the molecule, while the tetrahydroquinazolin and piperidinyl groups could potentially form intramolecular hydrogen bonds, affecting the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzenesulfonamide group could make the compound relatively polar, affecting its solubility in various solvents. The compound’s melting and boiling points would be influenced by the strength of the intermolecular forces present, which in turn would be affected by the compound’s polarity and potential for hydrogen bonding .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition for Cancer Therapy
A series of novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (CA) isoforms, including the cytosolic ones (hCA I and II) and the transmembrane, tumor-associated ones (hCA IX and XII). These compounds showed significant inhibition of hCA IX, a validated drug target for anticancer agents, making them of interest for further medicinal and pharmacologic studies (Nabih Lolak, Suleyman Akocak, Silvia Bua, R. K. Sanku, C. Supuran, 2019). Another study highlighted the design, synthesis, and biological evaluation of ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as potent CA IX inhibitors, further supporting their potential in anticancer therapy (Nabih Lolak, Suleyman Akocak, Silvia Bua, C. Supuran, 2019).
Luminescent Properties and Photo-induced Electron Transfer
Novel piperazine substituted naphthalimide model compounds were synthesized, showcasing how fluorescence can be quenched through a photo-induced electron transfer (PET) process from the alkylated amine donor to the naphthalimide moiety. This demonstrates the compound's utility in pH probes and the study of fluorescence quenching mechanisms, which could have applications in bioimaging and sensors (Jiaan Gan, Kongchang Chen, Chen-Pin Chang, H. Tian, 2003).
Tetrahydroquinazoline Derivatives Synthesis
The synthesis of tetrahydroquinazoline derivatives via aza Diels-Alder reaction was reported, providing valuable insights into the chemical behavior and structure of such compounds. This research contributes to the broader understanding of heterocyclic chemistry and the development of new synthetic methods for pharmacologically active compounds (Giuseppe Cremonesi, P. D. Croce, M. Gallanti, 2010).
Antimicrobial and Pharmacological Properties
The synthesis and evaluation of substituted fluoroquinolones under both conventional and microwave irradiation conditions were explored, highlighting the potential of these compounds for significant antimicrobial activity. This line of research is crucial for developing new antibiotics in the fight against resistant bacterial strains (Mutyala Veera Venkata Vara Prasad, V. Veranna, R. Rao, S. S. P. K. Darsi, 2017).
Orientations Futures
The future directions for research on this compound would likely depend on its bioactive properties. If the compound shows promise in preliminary studies, it could be further optimized and studied in more detail. Potential areas of interest could include studying the compound’s pharmacokinetics and pharmacodynamics, exploring potential therapeutic applications, and developing more efficient synthesis methods .
Propriétés
IUPAC Name |
3-chloro-4-fluoro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClFN4O2S/c1-13-23-19-5-3-2-4-16(19)20(24-13)26-10-8-14(9-11-26)25-29(27,28)15-6-7-18(22)17(21)12-15/h6-7,12,14,25H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETMOBUNEOIGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide](/img/structure/B2753509.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2753510.png)

![3-((2-Fluorobenzyl)thio)-8-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2753512.png)
![N-(benzoyloxy)-N-((E)-{1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine](/img/structure/B2753516.png)


![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-methanesulfonamidophenyl)acetamide](/img/structure/B2753519.png)

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid](/img/structure/B2753523.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2753525.png)
![N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2753526.png)
